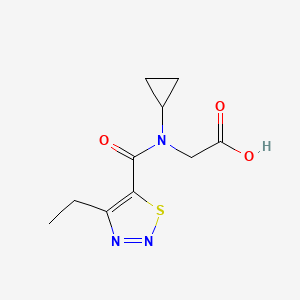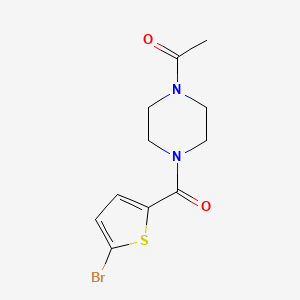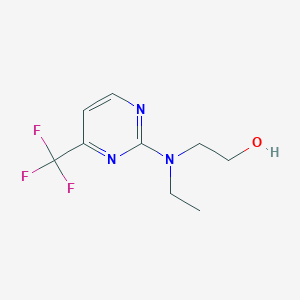
2-(Ethyl(4-(trifluoromethyl)pyrimidin-2-yl)amino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethyl(4-(trifluoromethyl)pyrimidin-2-yl)amino)ethan-1-ol is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, with its unique trifluoromethyl group, exhibits interesting chemical properties that make it a subject of scientific research.
Métodos De Preparación
The synthesis of 2-(Ethyl(4-(trifluoromethyl)pyrimidin-2-yl)amino)ethan-1-ol typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)pyrimidine.
Nucleophilic Substitution: The 4-(trifluoromethyl)pyrimidine undergoes nucleophilic substitution with ethylamine to form the intermediate compound.
Reduction: The intermediate compound is then reduced to obtain the final product, this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
2-(Ethyl(4-(trifluoromethyl)pyrimidin-2-yl)amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(Ethyl(4-(trifluoromethyl)pyrimidin-2-yl)amino)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as improved stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-(Ethyl(4-(trifluoromethyl)pyrimidin-2-yl)amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
2-(Ethyl(4-(trifluoromethyl)pyrimidin-2-yl)amino)ethan-1-ol can be compared with other pyrimidine derivatives such as:
2-Aminopyrimidin-4-one: Known for its antiviral and antitumor activities.
4-Amino-2-(trifluoromethyl)pyridine: Used in the synthesis of pharmaceutical ingredients and ligands for chemical reactions.
Pyrimidinamines: Act as mitochondrial complex I electron transport inhibitors.
The uniqueness of this compound lies in its specific trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H12F3N3O |
|---|---|
Peso molecular |
235.21 g/mol |
Nombre IUPAC |
2-[ethyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethanol |
InChI |
InChI=1S/C9H12F3N3O/c1-2-15(5-6-16)8-13-4-3-7(14-8)9(10,11)12/h3-4,16H,2,5-6H2,1H3 |
Clave InChI |
SIVBDGSFNNFJPY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCO)C1=NC=CC(=N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-4,5-dihydrocyclopenta[c]pyrazol-6(2H)-one](/img/structure/B14912893.png)
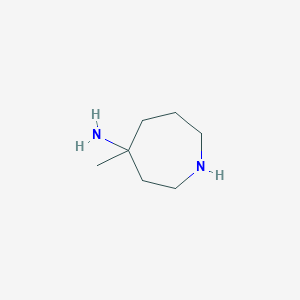
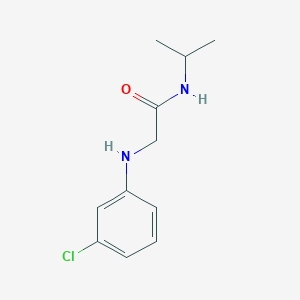
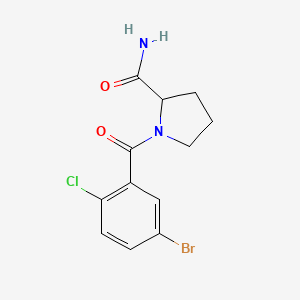
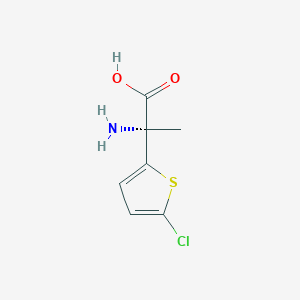
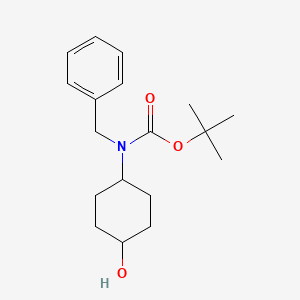

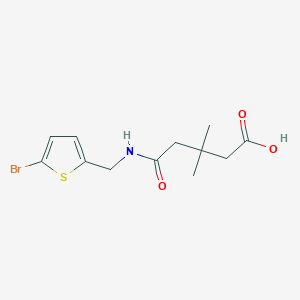
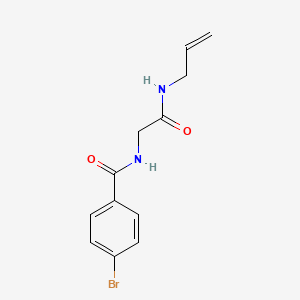
![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole](/img/structure/B14912952.png)
